PD 144418 oxalate

Sigma-1 receptor Binding affinity Ki

PD 144418 oxalate provides unmatched σ1 antagonism. With a Ki of 0.08 nM and 17,000-fold selectivity, it ensures that observed effects stem from σ1 blockade. Verified in vivo occupancy (ED50 0.22 µmol/kg) and functional outcomes (ED50 0.79 µmol/kg) streamline dose-response and PK/PD studies. This high-stringency probe reduces experimental variability in complex neurological disease models.

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
CAS No. 1794760-28-3
Cat. No. B1193377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 144418 oxalate
CAS1794760-28-3
SynonymsPD-144418 Oxalate;  PD-144418;  PD144418;  PD 144418; 
Molecular FormulaC20H24N2O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
InChIInChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyIWSFHSVGBKPYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid (PD 144418 Oxalate): A High-Affinity Sigma-1 Receptor Ligand for Neuropharmacology Research


The compound 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, commonly referred to as PD 144418 oxalate (CAS 1794760-28-3), is a small-molecule sigma-1 (σ1) receptor ligand. It is chemically characterized as an oxazole derivative and is recognized for its high affinity and pronounced selectivity for the σ1 receptor subtype over the σ2 subtype [1][2]. Its functional profile, established through multiple in vitro and in vivo assays, classifies it as a σ1 receptor antagonist [1][3].

Critical Limitations of In-Class Substitution for 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid (PD 144418 Oxalate)


Substituting PD 144418 oxalate with another sigma-1 receptor ligand for research purposes is fraught with risk due to the vast spectrum of receptor affinity and selectivity profiles within this class. Sigma-1 ligands exhibit highly variable potency, with reported Ki values spanning from sub-nanomolar to micromolar ranges [1]. Furthermore, significant differences exist in their selectivity over sigma-2 receptors, a critical parameter for interpreting experimental outcomes, as well as their broad off-target receptor interaction profiles [1][2]. Therefore, even compounds with a similar nominal target (σ1) cannot be considered interchangeable without introducing substantial experimental variability and confounding results. The evidence presented below quantifies the specific, differentiating characteristics of PD 144418 oxalate that directly impact scientific selection.

Quantitative Differentiation Evidence for 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid (PD 144418 Oxalate)


Sub-Nanomolar Affinity for Sigma-1 Receptors in Guinea Pig Brain Membranes

PD 144418 exhibits an exceptionally high affinity for the sigma-1 receptor, with a Ki value of 0.08 nM in guinea pig brain membranes [1][2]. This affinity is orders of magnitude greater than that of many other commonly used sigma-1 research tools.

Sigma-1 receptor Binding affinity Ki

Extreme Selectivity for Sigma-1 Over Sigma-2 Receptors

PD 144418 demonstrates a remarkable 17,000-fold selectivity for the sigma-1 receptor (Ki = 0.08 nM) over the sigma-2 receptor (Ki = 1377 nM) [1]. This high level of selectivity is a defining feature.

Sigma receptor Selectivity Sigma-2

Clean Off-Target Profile Across a Broad Panel of CNS Receptors and Transporters

PD 144418 is characterized by a lack of significant affinity for a wide range of other receptors, ion channels, and enzymes [1][2]. It shows weak or no affinity for dopaminergic, adrenergic, muscarinic receptors [1], and serotonin and norepinephrine transporters (Ki > 100 μM) [2].

Selectivity Off-target CNS receptors

Quantified In Vivo Sigma-1 Receptor Occupancy and Behavioral Efficacy in Mice

In vivo studies in mice have quantified the relationship between PD 144418 dose, brain sigma-1 receptor occupancy, and a functional behavioral outcome. An ED50 of 0.22 μmol/kg (i.p.) was determined for σ1 receptor occupancy in the whole brain [1]. The ED50 for attenuating cocaine-induced hyperactivity, a functional readout, was 0.79 μmol/kg, which correlated with 80% receptor occupancy [1].

In vivo Receptor occupancy Locomotor activity

Functional Antagonism in an Ex Vivo Neurochemical Model of NMDA Signaling

In rat cerebellar slices, PD 144418 (10 μM) effectively reversed the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA), without affecting basal cGMP levels [1]. This provides direct evidence of functional antagonism at the sigma-1 receptor in a native tissue environment.

Functional antagonism NMDA cGMP

Optimal Research Applications for 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid (PD 144418 Oxalate) Based on Quantitative Evidence


As a High-Stringency Control for Sigma-1 Receptor Antagonism

Given its sub-nanomolar affinity (Ki = 0.08 nM) and extreme selectivity (17,000-fold over σ2) [1][2], PD 144418 oxalate is ideally suited as a high-stringency control for sigma-1 receptor antagonism in any experimental model. Its clean off-target profile [3][4] further ensures that observed effects can be attributed with high confidence to sigma-1 receptor blockade, making it a superior choice over less selective or less potent sigma ligands for validating target engagement.

For Dose-Response and PK/PD Studies in Rodent Behavioral Models

The availability of precisely quantified in vivo pharmacodynamic data—including an ED50 for brain sigma-1 receptor occupancy (0.22 μmol/kg) and an ED50 for a functional behavioral outcome (0.79 μmol/kg) [3]—makes PD 144418 oxalate exceptionally valuable for designing rigorous dose-response and PK/PD studies in rodents. This data allows researchers to pre-select doses that achieve a known level of target occupancy, thereby reducing animal usage and improving experimental power.

To Isolate Sigma-1 Mediated Effects from Sigma-2 and Other Receptor Pathways

The combination of its >17,000-fold selectivity over the sigma-2 receptor [1] and its demonstrated lack of affinity for a broad panel of over 45 CNS targets [3][4] positions PD 144418 oxalate as the premier tool for dissecting the specific contributions of the sigma-1 receptor in complex neurobiological processes. This is especially critical in research areas like psychostimulant abuse, pain, and neuropsychiatric disorders where multiple receptor systems are known to interact.

As a Benchmark Probe in Ex Vivo Neurochemical Assays

The functional antagonism of NMDA-induced cGMP accumulation in cerebellar slices [3] provides a validated, quantitative ex vivo assay for studying sigma-1 receptor function. PD 144418 oxalate can serve as a benchmark probe in this and similar neurochemical assays to characterize novel sigma-1 ligands or to investigate the role of sigma-1 receptors in modulating glutamatergic neurotransmission in native brain tissue.

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